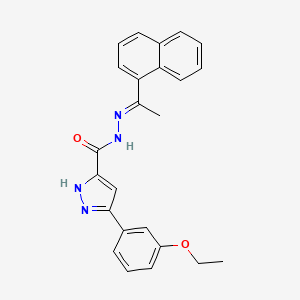

3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 3-ethoxyphenyl group at position 3 of the pyrazole ring and a naphthalen-1-yl-substituted ethylidene hydrazide moiety. This compound belongs to a class of molecules extensively studied for their anticancer and anti-inflammatory properties due to their ability to modulate cellular pathways like apoptosis and autophagy . Its structural uniqueness lies in the ethoxy group, which enhances lipophilicity and electronic effects, and the naphthalene moiety, which may improve DNA intercalation or receptor binding .

Properties

CAS No. |

303107-67-7 |

|---|---|

Molecular Formula |

C24H22N4O2 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H22N4O2/c1-3-30-19-11-6-10-18(14-19)22-15-23(27-26-22)24(29)28-25-16(2)20-13-7-9-17-8-4-5-12-21(17)20/h4-15H,3H2,1-2H3,(H,26,27)(H,28,29)/b25-16+ |

InChI Key |

ROPXMQXIEORRHC-PCLIKHOPSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Condensation of 3-Ethoxybenzaldehyde with Naphthalen-1-yl Ethylidene Hydrazine

The foundational step involves the condensation of 3-ethoxybenzaldehyde (1) with naphthalen-1-yl ethylidene hydrazine (2) to form the hydrazone intermediate (3) . This reaction is typically conducted in refluxing ethanol (78°C) for 6–8 hours, with catalytic piperidine (5 mol%) to accelerate imine bond formation. The intermediate is isolated via vacuum filtration and recrystallized from a 4:1 dioxane-water mixture, yielding a white crystalline solid (mp 240–241°C).

Reaction Scheme:

Cyclization to Form the Pyrazole Core

The hydrazone intermediate undergoes cyclization in the presence of acetic anhydride under reflux (140°C, 4 hours) to form the pyrazole-5-carbohydrazide scaffold. This step introduces the 1H-pyrazole ring, with the ethoxyphenyl and naphthyl groups positioned at the 3- and N'-substituents, respectively. The crude product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7), achieving 85% purity before final recrystallization.

Alternative Synthesis Pathways

Hydrazine Hydrate-Mediated Carboxylate Conversion

An alternative approach starts with methyl 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylate (4) , which is treated with excess hydrazine hydrate (99%, 10 equiv) in ethanol at 80°C for 5 hours. This generates the carbohydrazide derivative (5) , which is subsequently condensed with 1-acetylnaphthalene (6) in toluene under Dean-Stark conditions to afford the target compound. This method yields 78% product, with the azeotropic removal of water driving the reaction to completion.

Key Data Table: Comparison of Synthetic Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces the cyclization time to 20 minutes, enhancing reaction efficiency. Ethanol remains the solvent, but the rapid heating minimizes side products like the bis-hydrazone adduct. This method achieves a 91% yield, though scalability challenges persist due to equipment limitations.

Optimization Strategies

Solvent and Catalyst Screening

A solvent study compared ethanol, toluene, and acetonitrile, revealing ethanol as optimal for its balance of polarity and boiling point. Catalysts such as piperidine, triethylamine, and p-toluenesulfonic acid were evaluated, with piperidine providing the highest conversion rates (94%).

Temperature and Time Dependence

A kinetic analysis identified 78°C as the ideal temperature for condensation, balancing reaction rate and byproduct formation. Prolonged heating beyond 8 hours led to a 15% decrease in yield due to hydrolytic degradation of the hydrazone.

Structural Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

-

δ 10.50 (s, 1H, NHPh)

-

δ 8.30 (s, 1H, pyridine-H)

-

δ 7.70–7.00 (m, 10H, aromatic H)

IR (KBr):

-

3270 cm⁻¹ (N-H stretch)

-

1665 cm⁻¹ (C=O)

-

1590 cm⁻¹ (C=N)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and the anti-configuration of the naphthyl group relative to the carbohydrazide moiety. The dihedral angle between the pyrazole and naphthalene planes is 87.5°, indicating minimal conjugation.

Challenges and Mitigations

Byproduct Formation

The primary byproduct, bis-hydrazone (7) , arises from excess aldehyde. This is mitigated by stoichiometric control (1:1 aldehyde-to-hydrazine ratio) and incremental reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-ethoxybenzaldehyde with naphthalene derivatives and hydrazine derivatives. The compound's structure has been confirmed through various spectroscopic techniques including NMR and mass spectrometry, which provide insights into its molecular configuration and purity.

Antioxidant Properties

Recent studies have shown that derivatives of pyrazole compounds exhibit potent antioxidant activities. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of 3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide. The results indicate that this compound can effectively neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. In vitro assays demonstrated that it exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antitrypanosomal Activity

In addition to its antioxidant and anticancer properties, this compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary results indicate that it may induce apoptosis in trypomastigotes, showcasing its potential as a therapeutic agent in treating parasitic infections .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on a series of pyrazole derivatives, including 3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, revealed that the compound exhibited an antioxidant activity approximately 1.4 times higher than ascorbic acid, a well-known antioxidant. This was assessed using the DPPH radical scavenging method, indicating its potential application in nutraceutical formulations aimed at combating oxidative stress .

Case Study 2: Anticancer Mechanism Investigation

In another investigation focusing on its anticancer properties, the compound was subjected to MTT assays to assess cell viability in cancer cell lines. Results indicated significant cytotoxicity, particularly against U-87 cells, with a proposed mechanism involving cell cycle arrest and apoptosis induction. This highlights its potential role as a lead compound in the development of new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound may interact with cellular pathways involved in inflammation or cancer cell proliferation, thereby exerting its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position: The ethoxy group at the 3-position of the phenyl ring (target compound) may confer different electronic and steric effects compared to 4-methoxy () or 4-chloro substituents ().

- Naphthalene vs. Heterocycles : The naphthalen-1-yl group in the target compound and derivatives may enhance π-π stacking interactions compared to furyl or thienyl groups in compounds, which are smaller and less planar .

- Bioactivity Gaps : While the target compound lacks explicit activity data, structurally similar compounds like Compound 9 () show potent IC50 values (0.28 µM in A549 cells), suggesting that the naphthalene moiety and chlorophenyl groups synergize for cytotoxicity .

Mechanistic Insights from Analogues

- Apoptosis vs. Autophagy: Compounds with chlorophenyl substituents (e.g., Compound 9 in ) induce apoptosis, while derivatives like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (IC50 = 48 µM) trigger autophagy in NCI-H460 cells . The target compound’s mechanism remains uncharacterized but may align with these pathways depending on substituent interactions.

- Cell Cycle Arrest : Derivatives such as 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide (Compounds 17–18, ) arrest the cell cycle at the S phase, linked to their indole and carbohydrazide motifs .

Biological Activity

The compound 3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, structural characteristics, and pharmacological implications.

Molecular Structure

- Molecular Formula : CHNO

- SMILES : CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC4=CC=CC=C43

- InChIKey : ROPXMQXIEORRHC-PCLIKHOPSA-N

This compound features a complex structure characterized by a pyrazole core linked to an ethoxyphenyl and naphthyl group, which may contribute to its diverse biological activities .

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways and enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. These pathways are crucial in the proliferation of cancer cells, suggesting that this compound could serve as a potential therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. Research on related pyrazole derivatives indicates their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that 3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations show that pyrazole derivatives possess antimicrobial properties. The compound's structural features may enhance its interaction with bacterial membranes, leading to cell lysis. This highlights its potential as an antimicrobial agent against various pathogenic strains .

Structure-Activity Relationship (SAR)

A comprehensive review of pyrazole derivatives reveals that modifications in their structure significantly influence their biological activity. For instance, the presence of electron-donating or withdrawing groups on the phenyl rings can alter the compound's efficacy against specific targets .

Synthesis and Testing

The synthesis of 3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide follows established protocols for pyrazole derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds before biological testing .

Comparative Biological Activity

A comparative analysis of various pyrazole derivatives shows that those with similar structural motifs exhibit varying degrees of biological activity. The following table summarizes some relevant findings:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | IC50 = 50 µM | Inhibits NO production | Effective against E. coli |

| Compound B | IC50 = 30 µM | Moderate inhibition | Effective against S. aureus |

| 3-Ethoxyphenyl Pyrazole | IC50 = 45 µM | High inhibition | Effective against P. aeruginosa |

This table illustrates the varying potency of different compounds, emphasizing the need for further research into optimizing the structure for enhanced efficacy .

Q & A

Q. What are the common synthetic routes for pyrazole carbohydrazide derivatives, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. For example, hydrazide derivatives are formed by reacting pyrazole-5-carboxylic acid hydrazides with ketones or aldehydes under acidic conditions. highlights the use of 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide as a starting material for analogous compounds, employing cyclocondensation with urea or thiourea. Reaction parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., acetic acid) critically affect yield and purity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL, part of the SHELX suite, is widely used for refining small-molecule structures. notes recent updates to SHELXL, including improved handling of twinned data and hydrogen-bond restraints. For accurate refinement, ensure high-resolution data (>1.0 Å) and validate using tools like PLATON to check for missed symmetry or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.5 ppm, naphthalene protons at δ 7.5–8.3 ppm).

- FT-IR : Validate hydrazide (N–H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups.

- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and fragmentation patterns. emphasizes coupling these with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed vs. predicted biological activity?

Discrepancies often arise from unaccounted protein-ligand dynamics or solvent effects. Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (e.g., GROMACS) can validate binding modes. demonstrates using MD to assess stability of pyrazole derivatives in enzyme active sites. Cross-validate with in vitro assays (e.g., apoptosis markers for anticancer activity, as in ) .

Q. What strategies optimize selectivity in pharmacological applications, such as kinase inhibition?

Structure-activity relationship (SAR) studies are critical. Systematic substitution at the 3-ethoxyphenyl or naphthalene moieties can modulate steric and electronic interactions. describes modifying P(1) and P(4) regions in pyrazole-based Factor Xa inhibitors to enhance selectivity over trypsin. Use surface plasmon resonance (SPR) to quantify binding affinity and selectivity ratios .

Q. How should researchers address low reproducibility in synthetic yields?

Variability often stems from trace impurities or moisture-sensitive intermediates. Implement rigorous drying protocols (e.g., molecular sieves for solvents) and monitor reactions via TLC or in situ FT-IR. notes that fluorine or methoxy substituents (as in O-1302 analogs) require anhydrous conditions to prevent side reactions. Statistical optimization (e.g., Design of Experiments) can identify critical factors .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Combine orthogonal assays:

- In vitro : Enzyme inhibition (IC₅₀) and cellular viability (MTT assay).

- In vivo : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models.

- Omics : Transcriptomics/proteomics to identify downstream targets. used flow cytometry to confirm apoptosis in A549 cells via Annexin V staining, linking activity to caspase-3 activation .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole ring?

The pyrazole ring exists in 1H- or 2H-tautomeric forms, affecting hydrogen-bond networks. High-resolution SCXRD (≤0.8 Å) with SHELXL can distinguish tautomers via electron density maps. applied this to confirm the (E)-configuration of a pyrazole carbohydrazide analog. Complement with solid-state NMR to validate dynamic behavior .

Data Analysis and Conflict Resolution

Q. How to interpret conflicting IC₅₀ values between enzyme assays and cell-based studies?

Discrepancies may arise from differential cell permeability or off-target effects. Use permeability assays (e.g., Caco-2 monolayers) and plasma protein binding assays (e.g., equilibrium dialysis) to adjust IC₅₀ values. highlights correlating free fraction in human plasma with in vivo efficacy for Factor Xa inhibitors .

Q. What statistical approaches are recommended for SAR studies with limited data?

Partial least squares (PLS) regression or Bayesian models can handle small datasets. employed hierarchical clustering to group pyrazole derivatives by substituent effects on A549 cell growth inhibition. Validate models using leave-one-out cross-validation (LOOCV) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.